molecular formula C8H6F4O4S B12842088 2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate

2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate

Cat. No.: B12842088
M. Wt: 274.19 g/mol
InChI Key: XELWCBVAXIEQLZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H6F4O4S and a molecular weight of 274.19 g/mol . It is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 2-fluoro-4-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate is used in various scientific research applications, including:

    Organic synthesis: As a reagent for introducing the trifluoromethanesulphonate group into organic molecules.

    Medicinal chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Material science: In the development of advanced materials with specific properties.

    Biological studies: As a probe for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is utilized in various synthetic transformations and biological studies to modify target molecules and study their interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate is unique due to the presence of both fluoro and methoxy groups, which impart distinct chemical properties. The fluoro group increases the compound’s reactivity and stability, while the methoxy group enhances its solubility and ability to participate in various chemical reactions .

Properties

Molecular Formula

C8H6F4O4S

Molecular Weight

274.19 g/mol

IUPAC Name

(2-fluoro-4-methoxyphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H6F4O4S/c1-15-5-2-3-7(6(9)4-5)16-17(13,14)8(10,11)12/h2-4H,1H3

InChI Key

XELWCBVAXIEQLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)F

Origin of Product

United States

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